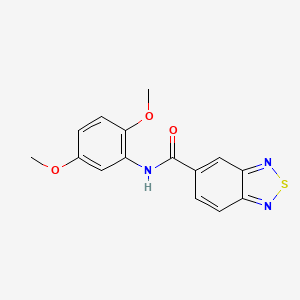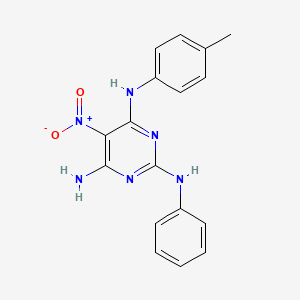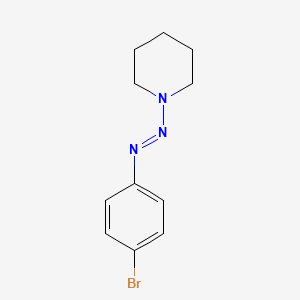![molecular formula C14H11FN2O4 B12495017 1-{2-[(3-Fluorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12495017.png)
1-{2-[(3-Fluorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[(3-FLUOROPHENYL)CARBAMOYL]METHYL}-6-OXOPYRIDINE-3-CARBOXYLIC ACID is a synthetic organic compound characterized by the presence of a fluorophenyl group, a carbamoyl group, and a pyridine ring
Métodos De Preparación
The synthesis of 1-{[(3-FLUOROPHENYL)CARBAMOYL]METHYL}-6-OXOPYRIDINE-3-CARBOXYLIC ACID typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the fluorophenyl intermediate: The starting material, 3-fluoroaniline, undergoes a reaction with phosgene to form 3-fluorophenyl isocyanate.
Carbamoylation: The 3-fluorophenyl isocyanate reacts with a suitable amine to form the corresponding carbamate.
Pyridine ring formation: The carbamate intermediate is then subjected to cyclization reactions to form the pyridine ring, resulting in the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Análisis De Reacciones Químicas
1-{[(3-FLUOROPHENYL)CARBAMOYL]METHYL}-6-OXOPYRIDINE-3-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The fluorine atom in the fluorophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Hydrolysis: The carbamoyl group can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding amine and carboxylic acid.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide.
Aplicaciones Científicas De Investigación
1-{[(3-FLUOROPHENYL)CARBAMOYL]METHYL}-6-OXOPYRIDINE-3-CARBOXYLIC ACID has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: It is explored for its use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Research: The compound is used in biochemical assays to study enzyme interactions and inhibition mechanisms.
Industrial Applications: It is investigated for its potential use as a precursor in the synthesis of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-{[(3-FLUOROPHENYL)CARBAMOYL]METHYL}-6-OXOPYRIDINE-3-CARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s binding affinity to these targets, while the carbamoyl group facilitates hydrogen bonding interactions. The pyridine ring contributes to the compound’s overall stability and reactivity.
Comparación Con Compuestos Similares
1-{[(3-FLUOROPHENYL)CARBAMOYL]METHYL}-6-OXOPYRIDINE-3-CARBOXYLIC ACID can be compared with similar compounds, such as:
1-{[(4-FLUOROPHENYL)CARBAMOYL]METHYL}-6-OXOPYRIDINE-3-CARBOXYLIC ACID: This compound has a fluorine atom at the 4-position of the phenyl ring, which may result in different reactivity and binding properties.
1-{[(3-CHLOROPHENYL)CARBAMOYL]METHYL}-6-OXOPYRIDINE-3-CARBOXYLIC ACID: The presence of a chlorine atom instead of fluorine can alter the compound’s electronic properties and reactivity.
1-{[(3-METHOXYPHENYL)CARBAMOYL]METHYL}-6-OXOPYRIDINE-3-CARBOXYLIC ACID: The methoxy group introduces different steric and electronic effects, impacting the compound’s interactions with molecular targets.
The uniqueness of 1-{[(3-FLUOROPHENYL)CARBAMOYL]METHYL}-6-OXOPYRIDINE-3-CARBOXYLIC ACID lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C14H11FN2O4 |
|---|---|
Peso molecular |
290.25 g/mol |
Nombre IUPAC |
1-[2-(3-fluoroanilino)-2-oxoethyl]-6-oxopyridine-3-carboxylic acid |
InChI |
InChI=1S/C14H11FN2O4/c15-10-2-1-3-11(6-10)16-12(18)8-17-7-9(14(20)21)4-5-13(17)19/h1-7H,8H2,(H,16,18)(H,20,21) |
Clave InChI |
CPZAUNJNDKQXBT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)F)NC(=O)CN2C=C(C=CC2=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(3,4-dimethoxyphenyl)-4-(5-methylthiophen-2-yl)-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione](/img/structure/B12494940.png)


![5-{[(2,4-Dichlorophenoxy)acetyl]amino}pentanoic acid](/img/structure/B12494952.png)

![2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)sulfanyl]ethyl 2-bromobenzoate](/img/structure/B12494971.png)
![2-{[5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide](/img/structure/B12494989.png)
![3-[(3,4-dimethoxyphenyl)carbonyl]-6-fluoroquinolin-4(1H)-one](/img/structure/B12494991.png)
![5-{[1-(4-tert-butylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12494996.png)
![3-ethyl-N-(4-ethylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B12495000.png)

![Tert-butyl 4-[4-(methoxymethyl)-6-oxo-1,6-dihydropyrimidin-2-yl]piperazine-1-carboxylate](/img/structure/B12495019.png)
![propyl 2-amino-1-[4-(butoxycarbonyl)phenyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B12495029.png)
![Ethyl 5-{[(2-chlorophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12495037.png)
